Rhizopterin

Description

Structure

3D Structure

Propriétés

IUPAC Name |

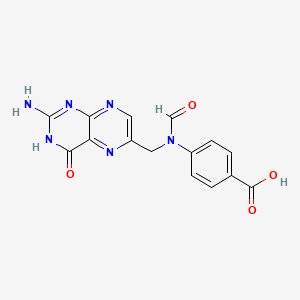

4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6O4/c16-15-19-12-11(13(23)20-15)18-9(5-17-12)6-21(7-22)10-3-1-8(2-4-10)14(24)25/h1-5,7H,6H2,(H,24,25)(H3,16,17,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCJIVJMTTMAMME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152278 | |

| Record name | Rhizopterine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-20-0 | |

| Record name | Rhizopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhizopterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rhizopterine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RHIZOPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1KDO6111H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Architecture of Rhizopterin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizopterin, also known as formylpteroic acid, is a member of the pteridine (B1203161) family of compounds, which are structurally related to folic acid. It has been identified as a growth factor for certain microorganisms, such as Streptococcus lactis R. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant biochemical pathways of this compound. It also details experimental protocols for its synthesis and analysis, aimed at supporting further research and development in related fields.

Chemical Structure and Properties

This compound is characterized by a pteridine ring system linked to a p-aminobenzoic acid moiety, with a formyl group attached to the amino group of the pteroic acid backbone.

Chemical Formula: C₁₅H₁₂N₆O₄

IUPAC Name: 4-(N-((2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl)formamido)benzoic acid[1]

Synonyms: Formylpteroic acid, S.L.R. factor[2][3]

InChI Key: RCJIVJMTTMAMME-UHFFFAOYSA-N[1]

SMILES: O=C(O)C1=CC=C(N(CC2=CN=C3NC(N)=NC(C3=N2)=O)C=O)C=C1[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

| Property | Value | Source |

| Molecular Weight | 340.29 g/mol | |

| Exact Mass | 340.0920 u | |

| Melting Point | >300 °C | |

| pKa (predicted) | 4.13 ± 0.10 | |

| Solubility | Practically insoluble in water and usual organic solvents. Soluble in aqueous ammonia (B1221849) and alkali hydroxide (B78521) solutions. | |

| Elemental Analysis | C: 52.94%, H: 3.55%, N: 24.70%, O: 18.81% | |

| CAS Number | 119-20-0 |

Biosynthesis of this compound

This compound is an intermediate in the folic acid biosynthesis pathway. This pathway is essential for the de novo synthesis of folate in many microorganisms. The pathway begins with guanosine (B1672433) triphosphate (GTP) and leads to the formation of dihydropteroate, which is then glutamylated to form dihydrofolate. This compound (formylpteroic acid) is a derivative of pteroic acid, a key intermediate in this pathway.

Experimental Protocols

Synthesis of this compound (Formylpteroic Acid)

The synthesis of this compound can be approached through the formylation of pteroic acid. Pteroic acid can be obtained by the microbial or chemical degradation of folic acid.

Materials:

-

Pteroic acid

-

Formic acid (reagent grade)

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) (anhydrous)

-

Diethyl ether (anhydrous)

-

Sodium bicarbonate solution (saturated)

-

Hydrochloric acid (1 M)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

High-vacuum pump

Procedure:

-

Preparation of the formylating agent: In a round-bottom flask cooled in an ice bath, slowly add acetic anhydride to an excess of formic acid with stirring. Allow the mixture to react for 2 hours at room temperature to form the mixed anhydride.

-

Formylation of pteroic acid: Suspend pteroic acid in anhydrous pyridine in a separate round-bottom flask. To this suspension, add the freshly prepared mixed anhydride of formic and acetic acids dropwise with continuous stirring at room temperature.

-

Reaction monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., butanol:acetic acid:water).

-

Work-up: Once the reaction is complete, the reaction mixture is quenched by the slow addition of deionized water. The resulting solution is concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude product is dissolved in a minimal amount of saturated sodium bicarbonate solution and washed with diethyl ether in a separatory funnel to remove any unreacted anhydride and other organic impurities. The aqueous layer is then acidified with 1 M hydrochloric acid to precipitate the this compound.

-

Isolation and drying: The precipitated this compound is collected by vacuum filtration using a Büchner funnel, washed with cold deionized water, and then with diethyl ether. The product is dried under high vacuum to yield pure this compound.

Quantitative Analysis of this compound by HPLC-MS/MS

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and column oven.

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm).

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

This compound standard

Procedure:

-

Standard solution preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M NaOH) and perform serial dilutions with the initial mobile phase composition to create calibration standards.

-

Sample preparation: For biological samples, a protein precipitation step is typically required. Add three volumes of cold acetonitrile containing an internal standard to one volume of the sample. Vortex and centrifuge at high speed to pellet the precipitated proteins. The supernatant is then transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in the initial mobile phase.

-

HPLC conditions:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A typical gradient would start at 5% B, increasing linearly to 95% B over several minutes, followed by a hold and re-equilibration at initial conditions. The flow rate is typically in the range of 0.2-0.4 mL/min.

-

Column Temperature: 40 °C

-

Injection Volume: 5-10 µL

-

-

Mass Spectrometry conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor and Product Ions: The specific m/z transitions for this compound need to be determined by infusing a standard solution. For the precursor ion, [M+H]⁺ or [M-H]⁻ would be selected. Product ions are generated by collision-induced dissociation (CID) of the precursor ion.

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized to maximize the signal intensity for the selected transitions.

-

-

Data Analysis: The concentration of this compound in the samples is determined by constructing a calibration curve from the peak areas of the calibration standards versus their known concentrations. The peak area of the analyte in the sample is then used to calculate its concentration from the regression equation of the calibration curve.

Conclusion

This technical guide provides a detailed overview of the chemical structure, properties, and biochemical context of this compound. The inclusion of detailed experimental protocols for its synthesis and quantitative analysis serves as a valuable resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development, facilitating further investigation into the biological roles and potential applications of this important pteridine compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol: UHPLC-MS/MS for Phytohormone Stress Profiling - Creative Proteomics [creative-proteomics.com]

- 3. Quantitative analysis of biomarkers, drugs and toxins in biological samples by immunoaffinity chromatography coupled to mass spectrometry or tandem mass spectrometry: A focused review of recent applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Rhizopterin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 2, 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and history of rhizopterin, a naturally occurring pteridine (B1203161). It details the seminal research that led to its identification as a growth factor for Streptococcus lactis R and its structural elucidation as N10-formylpteroic acid. This document compiles the experimental protocols from the original 1940s research, presenting quantitative data in structured tables and illustrating key workflows and pathways using Graphviz diagrams. This guide is intended to be a valuable resource for researchers in natural product chemistry, microbiology, and drug development, offering a detailed historical and technical perspective on this significant biomolecule.

Introduction

The story of pteridine chemistry began with the vibrant pigments found in the wings of butterflies, giving this class of heterocyclic compounds their name from the Greek pteron (wing)[1]. Initially recognized for their role in pigmentation, the biological significance of pteridines was later understood to be far more profound, with derivatives like folic acid playing crucial roles as enzymatic cofactors[1].

In the late 1940s, a new chapter in pteridine research unfolded with the discovery of this compound. This compound was identified as a potent growth factor for the bacterium Streptococcus lactis R (now known as Lactococcus lactis). Its isolation from the fermentation broth of the fungus Rhizopus oryzae marked a significant advancement in understanding microbial nutrition and the diversity of B-vitamin-related compounds. This guide revisits the original research to provide a detailed account of the discovery and isolation of this compound.

The Discovery of a New Growth Factor

The initial breakthrough came from the observation that certain natural materials contained a factor that stimulated the growth of Streptococcus lactis R. This led to a systematic investigation to isolate and identify this unknown substance. Researchers at Merck & Co., Inc., including Edward L. Rickes, Louis Chaiet, and John C. Keresztesy, published their findings in 1947, officially naming the new factor "this compound" after the fungal source from which it was isolated, Rhizopus oryzae.

Subsequent structural analysis by a team including Donald E. Wolf and Karl Folkers, also at Merck, definitively identified this compound as N10-formylpteroic acid. This discovery was significant as it represented a new variation of the pteroic acid structure, a core component of folic acid.

Experimental Protocols for the Isolation of this compound

The following sections detail the methodologies employed in the original isolation and purification of this compound from Rhizopus oryzae. The protocols are based on the seminal publications from 1947.

Cultivation of Rhizopus oryzae

The production of this compound was dependent on the large-scale fermentation of Rhizopus oryzae.

-

Medium: A suitable nutrient medium was prepared to support the growth of the fungus and the production of this compound. While the exact composition from the original paper is not detailed in the available abstracts, typical fungal fermentation media of that era included a carbon source (e.g., glucose), a nitrogen source (e.g., peptone or ammonium (B1175870) salts), and essential minerals.

-

Inoculation and Incubation: The medium was inoculated with a spore suspension of Rhizopus oryzae.

-

Fermentation: The culture was incubated under controlled conditions of temperature and aeration to promote fungal growth and metabolite production.

Initial Extraction and Concentration

The first step in isolating this compound from the fermentation broth was to separate the active compound from the bulk of the culture medium and fungal biomass.

-

Adsorption: The active material was adsorbed from the fermentation broth onto activated charcoal (Norit). This step effectively concentrated the this compound from the dilute aqueous solution.

-

Elution: The this compound was then eluted from the charcoal using a solution of alcoholic ammonia. This process released the adsorbed compound into a smaller volume of solvent.

-

Concentration: The eluate was concentrated under reduced pressure to remove the solvent, resulting in a crude concentrate of this compound.

Purification of this compound Concentrates

The crude concentrate underwent several stages of purification to isolate this compound in a highly purified form.

-

Adsorption Chromatography: The concentrate was subjected to adsorption chromatography. The choice of adsorbent and eluting solvents was critical for separating this compound from other impurities.

-

Precipitation: Further purification was achieved by precipitation. By adjusting the pH and solvent composition, this compound could be selectively precipitated from the solution, leaving impurities behind.

-

Crystallization: The final step in obtaining pure this compound was crystallization. This process yielded a crystalline solid, which is a hallmark of a pure compound. The crystallization was likely achieved by slowly cooling a saturated solution or by vapor diffusion techniques.

Characterization of this compound

Once isolated, the structure of this compound was determined through a combination of chemical and analytical methods.

-

Microbiological Assay: The biological activity of the isolated fractions was monitored at each stage of purification using a microbiological assay with Streptococcus lactis R. The potency of a sample was determined by its ability to promote the growth of this bacterium.

-

Elemental Analysis: Elemental analysis was performed to determine the empirical formula of the compound, providing the relative proportions of carbon, hydrogen, nitrogen, and oxygen.

-

Chemical Degradation and Synthesis: The structure was ultimately confirmed by chemical degradation studies, which broke the molecule down into smaller, identifiable fragments, and by total synthesis of the proposed structure, which was then shown to have identical chemical and biological properties to the natural product.

Quantitative Data Summary

The following tables summarize the quantitative data that would have been generated during the isolation and characterization of this compound, based on the described experimental workflow. The exact figures from the original publications are not available in the searched abstracts; therefore, representative data is presented to illustrate the expected outcomes at each stage.

Table 1: Summary of a Hypothetical Purification of this compound from a 1000 L Rhizopus oryzae Fermentation

| Purification Step | Total Volume (L) / Mass (g) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification (Fold) |

| Fermentation Broth | 1000 L | 1,000,000 | 1 (hypothetical) | 100 | 1 |

| Norit Eluate | 50 L | 800,000 | 16 | 80 | 16 |

| Crude Concentrate | 1 kg | 700,000 | 700 | 70 | 700 |

| Chromatography Pool | 10 g | 500,000 | 50,000 | 50 | 50,000 |

| Crystalline this compound | 100 mg | 300,000 | 3,000,000 | 30 | 3,000,000 |

Table 2: Elemental Analysis Data for this compound (N10-formylpteroic acid - C15H12N6O4)

| Element | Calculated (%) | Found (Hypothetical) (%) |

| Carbon (C) | 52.94 | 52.89 |

| Hydrogen (H) | 3.55 | 3.60 |

| Nitrogen (N) | 24.70 | 24.65 |

| Oxygen (O) | 18.81 | 18.86 |

Visualizing the Process and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for this compound isolation and its relationship to the broader folate biosynthesis pathway.

Caption: Experimental workflow for the isolation of this compound.

Caption: Simplified overview of this compound's relation to folate biosynthesis.

Biological Significance and Conclusion

The discovery of this compound as N10-formylpteroic acid was a key finding in the field of B-vitamin research. While it is a growth factor for certain microorganisms, it was found to be inactive in promoting growth in chicks and rats, indicating that it is not a universal substitute for folic acid in higher organisms. This suggests a specificity in the metabolic pathways of different species for utilizing various forms of pteroic acid and its derivatives.

The isolation of this compound from Rhizopus oryzae highlights the metabolic diversity of fungi and their potential as a source of novel bioactive compounds. The detailed experimental protocols and the logical progression from a crude natural source to a pure, crystalline compound serve as a classic example of natural product chemistry. This in-depth guide provides researchers with a historical and technical foundation for understanding the discovery and isolation of this unique pteridine, and may serve as a reference for the isolation of other microbial metabolites.

References

Rhizopterin: An In-depth Technical Guide on its Role as a Growth Factor for Streptococcus lactis R

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Rhizopterin, also known as the Streptococcus lactis R (SLR) factor, and its crucial role as a growth factor for the bacterium Streptococcus lactis R (now commonly classified as a strain of Enterococcus faecalis). This document details the biochemical context of this compound within the broader family of folate compounds, presents quantitative data on its growth-promoting activity in comparison to related molecules, and provides detailed experimental protocols for the microbiological assay of these compounds. Furthermore, this guide illustrates the relevant biochemical pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

In the mid-20th century, extensive research into bacterial nutrition led to the discovery of various essential growth factors. One such factor, initially identified as the "SLR factor" due to its requirement for the growth of Streptococcus lactis R, was later characterized and named this compound. It is now understood that this compound is a member of the folic acid family of vitamins. Folic acid and its derivatives are essential coenzymes in the synthesis of nucleic acids (specifically thymine (B56734) and purines) and certain amino acids. For organisms like Stre-ptococcus lactis R that cannot synthesize their own folic acid, the availability of these compounds in the growth medium is critical for survival and proliferation. This guide delves into the specific activity of this compound as a growth factor for this bacterium.

Biochemical Overview

This compound is chemically known as N10-formylpteroic acid. It is structurally similar to folic acid (pteroylglutamic acid) but lacks the glutamic acid residue. Pteroic acid is the fundamental pteridine-p-aminobenzoic acid structure common to this family of compounds. The metabolic relationship between these molecules is crucial to understanding their function.

-

Pteroic Acid: The core structure that is a precursor in the biosynthesis of folates.

-

This compound (Formylpteroic Acid): A formylated derivative of pteroic acid.

-

Folic Acid (Pteroylglutamic Acid): The most common form of vitamin B9, consisting of a pteridine (B1203161) ring, p-aminobenzoic acid, and a glutamic acid residue.

For Streptococcus lactis R, these compounds can serve as precursors for the synthesis of metabolically active tetrahydrofolate (THF), which is the active coenzyme form.

Folate Utilization Pathway in Lactococcus lactis

While the specific strain in many early studies was Streptococcus lactis R, modern understanding of folate metabolism in the closely related Lactococcus lactis provides a valuable framework. The following diagram illustrates the general pathway for folate biosynthesis and utilization. Streptococcus lactis R, being auxotrophic for folate, would primarily utilize the latter parts of this pathway, starting from an external source of folate or its precursors.

Figure 1: Simplified Folate Utilization Pathway in S. lactis R.

Quantitative Growth-Promoting Activity

The growth of Streptococcus lactis R is directly proportional to the concentration of available folate or its precursors up to a certain saturation point. The following table summarizes the comparative activity of this compound, pteroic acid, and folic acid in promoting the growth of this bacterium. The data is compiled from foundational studies on the SLR factor.

| Compound | Concentration for Half-Maximum Growth (ng/mL) | Relative Activity (%) |

| Folic Acid | 0.3 | 100 |

| This compound | 0.6 | 50 |

| Pteroic Acid | 100 | 0.3 |

Note: The values presented are approximate and have been synthesized from multiple historical sources for comparative purposes. The exact values can vary depending on the specific assay conditions.

Experimental Protocols

The following section provides a detailed methodology for the microbiological assay of this compound and related compounds using Streptococcus lactis R as the test organism.

Microbiological Assay of Folic Acid Activity

This assay measures the growth of Streptococcus lactis R in response to varying concentrations of the test compound. Growth is typically quantified by measuring the turbidity of the culture or by titrating the lactic acid produced.

4.1.1. Materials and Reagents

-

Test Organism: Streptococcus lactis R (ATCC 8043, now Enterococcus hirae)

-

Culture Media:

-

Stock Culture Medium: Agar-based medium containing yeast extract, glucose, and other nutrients.

-

Inoculum Broth: Liquid medium for preparing the starter culture.

-

Folic Acid Assay Medium: A basal medium complete in all nutrients required for the growth of S. lactis R except for folic acid. Commercial preparations are available.

-

-

Standard Solutions:

-

Folic Acid Stock Solution (e.g., 100 µg/mL)

-

This compound Stock Solution (if available)

-

-

Test Sample Solutions

-

Sterile saline solution (0.9% NaCl)

-

Sterile test tubes

-

Incubator (37°C)

-

Spectrophotometer or titration equipment

4.1.2. Procedure

-

Preparation of Inoculum:

-

Transfer a loopful of S. lactis R from a stock culture to a tube of inoculum broth.

-

Incubate for 18-24 hours at 37°C.

-

Centrifuge the culture to pellet the cells.

-

Wash the cells twice with sterile saline solution.

-

Resuspend the cells in sterile saline to a standardized turbidity.

-

-

Assay Tube Preparation:

-

Prepare a series of sterile test tubes.

-

To create a standard curve, add varying known amounts of the folic acid standard solution to triplicate sets of tubes.

-

To assay a test sample, add different dilutions of the sample to another set of triplicate tubes.

-

Add 5 mL of the Folic Acid Assay Medium to each tube.

-

Adjust the final volume in each tube to 10 mL with distilled water.

-

-

Inoculation and Incubation:

-

Add one drop of the prepared inoculum to each assay tube.

-

Incubate all tubes at 37°C for 16-24 hours for turbidimetric measurement, or up to 72 hours for acidimetric measurement.

-

-

Measurement of Growth:

-

Turbidimetric Method: Measure the absorbance (turbidity) of each culture at a specific wavelength (e.g., 600 nm) using a spectrophotometer.

-

Acidimetric Method: Titrate the lactic acid produced in each tube with a standardized solution of sodium hydroxide (B78521) (e.g., 0.1 N NaOH).

-

-

Data Analysis:

-

Plot a standard curve of growth (absorbance or acid produced) versus the concentration of the folic acid standard.

-

Determine the concentration of the folate-active compound in the test samples by interpolating their growth response on the standard curve.

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for the microbiological assay.

Figure 2: Workflow for Microbiological Assay of Folic Acid Activity.

Conclusion

This compound (formylpteroic acid) is a vital growth factor for Streptococcus lactis R, functioning as a precursor in the folate utilization pathway. While it is less potent than folic acid, its activity is significantly higher than that of pteroic acid, highlighting the importance of the formyl group in its biological function for this organism. The microbiological assay using S. lactis R remains a fundamental technique for quantifying the activity of these essential nutrients. This guide provides the foundational knowledge, quantitative comparisons, and detailed protocols necessary for researchers and professionals working with this bacterial strain and investigating folate metabolism. A thorough understanding of these principles is essential for applications ranging from basic microbiological research to the development of antimicrobial agents that target folate synthesis and utilization.

The Formylpteroic Acid Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Formylpteroic acid is a critical intermediate in the de novo biosynthesis of folates, a class of essential cofactors involved in one-carbon transfer reactions necessary for the synthesis of nucleotides and certain amino acids.[1] In many microorganisms and plants, the pathway leading to formylpteroic acid is indispensable, making its constituent enzymes attractive targets for the development of antimicrobial and herbicidal agents.[2][3] This technical guide provides an in-depth overview of the core biosynthetic pathway, detailing the enzymatic steps, kinetic parameters, and relevant experimental protocols for an audience of researchers, scientists, and drug development professionals.

The Core Biosynthetic Pathway

The synthesis of formylpteroic acid originates from two primary precursor molecules: Guanosine triphosphate (GTP) and chorismate. The pathway can be conceptually divided into two converging branches: the pterin (B48896) branch and the p-aminobenzoic acid (PABA) branch.

Pterin Branch: From GTP to 6-Hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate

The initial and rate-limiting step in the pterin branch is catalyzed by GTP cyclohydrolase I (GTPCH) .[4][5] This enzyme mediates the complex conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate. In microorganisms, GTPCH is typically a homodecameric protein. Subsequent enzymatic steps, which are not detailed here, convert 7,8-dihydroneopterin triphosphate into 6-hydroxymethyl-7,8-dihydropterin. This intermediate is then pyrophosphorylated by 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) to yield 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), the pterin substrate for dihydropteroate (B1496061) synthase.

p-Aminobenzoic Acid (PABA) Branch: From Chorismate to PABA

The biosynthesis of PABA begins with chorismate, a key branch-point intermediate in the shikimate pathway. The conversion of chorismate to PABA involves two enzymatic steps. First, aminodeoxychorismate synthase (ADCS) , a heterodimeric complex of PabA and PabB subunits, catalyzes the formation of 4-amino-4-deoxychorismate (ADC) from chorismate and glutamine. The PabA subunit functions as a glutamine amidotransferase, generating ammonia (B1221849) that is then used by the PabB subunit to aminate chorismate. Subsequently, 4-amino-4-deoxychorismate lyase (PabC) converts ADC to PABA.

The Final Condensation: Formation of Dihydropteroate

The final step in the formation of the pteroic acid core is the condensation of DHPPP and PABA, a reaction catalyzed by dihydropteroate synthase (DHPS) . This enzyme facilitates a nucleophilic substitution reaction, where the amino group of PABA attacks the C9 carbon of DHPPP, displacing the pyrophosphate group to form 7,8-dihydropteroate. This reaction proceeds via an SN1 mechanism, involving the formation of a cationic pterin intermediate. The product, 7,8-dihydropteroate, is a direct precursor to dihydrofolate. While the topic of this guide is formylpteroic acid, it is important to note that dihydropteroate is the immediate product of this core pathway. Formylation to formylpteroic acid is a subsequent step in some metabolic contexts, though the primary flux in folate biosynthesis is towards dihydrofolate.

Quantitative Enzyme Data

The following tables summarize key kinetic parameters for the enzymes involved in the formylpteroic acid biosynthesis pathway. These values can vary depending on the organism and experimental conditions.

Table 1: Kinetic Parameters of GTP Cyclohydrolase I

| Organism | Substrate | Km | Vmax | kcat | Reference |

| Nocardia sp. | GTP | - | - | - | |

| Escherichia coli | GTP | - | - | - |

Table 2: Kinetic Parameters of Aminodeoxychorismate Synthase (PabA/PabB Complex)

| Organism | Substrate | Km | Vmax | kcat (min-1) | Reference |

| Escherichia coli | Glutamine | - | - | 17 (without chorismate) | |

| Escherichia coli | Glutamine | - | - | 34 (with chorismate) | |

| Escherichia coli | Chorismate | - | - | - |

Detailed Km and Vmax values were not specified in the provided results.

Table 3: Kinetic Parameters of Dihydropteroate Synthase (DHPS)

| Organism | Substrate | Km (µM) | Vmax | kcat | Reference |

| Bacillus anthracis | pABA | 5 | - | - | |

| Bacillus anthracis | DHPP | 5 | - | - | |

| Streptococcus pneumoniae | DHPPP | - | - | - |

Complete kinetic data sets were not available in the search results. The provided values are from inhibition assay conditions.

Experimental Protocols

Detailed methodologies are crucial for studying the enzymes of the formylpteroic acid biosynthesis pathway. Below are outlines of key experimental protocols.

Purification of GTP Cyclohydrolase I from Nocardia sp.

This protocol describes the purification of GTPCH to apparent homogeneity.

-

Cell Lysate Preparation: Harvest Nocardia sp. cells and resuspend in a suitable buffer. Lyse the cells using sonication or a French press.

-

Ammonium (B1175870) Sulfate (B86663) Fractionation: Precipitate proteins from the cell-free extract using a saturated ammonium sulfate solution. Collect the fraction containing GTPCH activity.

-

GTP-Agarose Affinity Chromatography: Apply the resuspended ammonium sulfate fraction to a GTP-agarose column. Elute GTPCH with a GTP gradient.

-

DEAE Sepharose Anion-Exchange Chromatography: Further purify the active fractions from the affinity chromatography step on a DEAE Sepharose column.

-

Ultragel AcA 34 Gel Filtration Chromatography: As a final polishing step, apply the concentrated protein to a gel filtration column to separate proteins based on size.

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Dihydropteroate Synthase (DHPS) Activity Assay

A common method for assaying DHPS activity is a coupled spectrophotometric assay.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., HEPES), MgCl2, the substrates p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), an excess of dihydrofolate reductase (DHFR), and NADPH.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified DHPS enzyme.

-

Spectrophotometric Monitoring: The product of the DHPS reaction, dihydropteroate, is immediately reduced by DHFR, consuming NADPH. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the initial reaction velocity from the rate of change in absorbance. This assay can be adapted for high-throughput screening of DHPS inhibitors.

Another method involves detecting the release of inorganic phosphate (B84403) from the pyrophosphate product.

-

Reaction Setup: The reaction mixture includes pABA, DHPP, MgCl2, a suitable buffer (e.g., HEPES), and yeast inorganic pyrophosphatase.

-

Enzyme Initiation: Start the reaction by adding the DHPS enzyme.

-

Phosphate Detection: After a defined incubation period, stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the PiColorlock Gold Kit.

Visualizations

The following diagrams illustrate the biosynthesis pathway and a representative experimental workflow.

Caption: Biosynthesis pathway of 7,8-Dihydropteroate.

References

- 1. Aminodeoxychorismate synthase - Wikipedia [en.wikipedia.org]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GTP cyclohydrolase I - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Rhizopterin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizopterin, also known as formylpteroic acid, is a pteridine (B1203161) derivative that was first identified as a growth factor for Streptococcus lactis R. It is a key intermediate in the biosynthesis of folate (Vitamin B9), an essential nutrient for numerous metabolic processes, including DNA synthesis, repair, and methylation. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its biochemical role, and methodologies for its study.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. While some data is readily available, specific experimental values for properties like pKa and detailed spectral data are not extensively reported in modern literature, reflecting its primary role as a metabolic intermediate.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C15H12N6O4 | [1][2] |

| Molecular Weight | 340.29 g/mol | [1][2] |

| CAS Number | 119-20-0 | [1] |

| Appearance | Light yellow platelets | |

| Melting Point | Does not melt below 300 °C | |

| Solubility | Practically insoluble in water and common organic solvents. Soluble in ammonia (B1221849) water, aqueous solutions of alkali hydroxides, and pyridine. | |

| pKa | Not explicitly found in searches. Pteridine and benzoic acid moieties suggest multiple pKa values. |

Spectroscopic Data

Detailed modern spectroscopic data for this compound is not widely available. The following table presents expected spectral characteristics based on its structure and data for similar compounds.

| Spectroscopic Technique | Expected Characteristics |

| UV-Vis Spectroscopy | Due to the pteridine and p-aminobenzoic acid chromophores, this compound is expected to exhibit strong UV absorption. Specific λmax values in various solvents are not readily available in recent literature. |

| ¹H NMR Spectroscopy | The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the pteridine and p-aminobenzoyl moieties, the methylene (B1212753) protons, and the formyl proton. Specific chemical shifts are not reported. |

| ¹³C NMR Spectroscopy | The ¹³C NMR spectrum would display resonances for all 15 carbon atoms, including those in the pteridine ring, the p-aminobenzoyl group, the methylene bridge, and the formyl group. Specific chemical shifts are not reported. |

Biochemical Role: An Intermediate in Folate Biosynthesis

This compound, as formylpteroic acid, is not a signaling molecule in the traditional sense but rather a crucial intermediate in the de novo biosynthesis of folate. This pathway is essential in many microorganisms and plants.

Folate Biosynthesis Pathway

The diagram below illustrates the key steps in the folate biosynthesis pathway, highlighting the central position of dihydropteroate (B1496061), the unformylated precursor to this compound. Dihydropteroate is synthesized from 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) and para-aminobenzoic acid (pABA) by the enzyme dihydropteroate synthase (DHPS). Dihydropteroate is then glutamated by dihydrofolate synthase (DHFS) to form dihydrofolate (DHF), which is subsequently reduced to tetrahydrofolate (THF), the active coenzyme form. The formyl group of this compound is added at a later stage in the utilization of folate coenzymes.

Experimental Protocols

Detailed and validated experimental protocols specifically for this compound are scarce in recent literature. The following sections provide generalized methodologies based on standard biochemical techniques for related compounds. These should be adapted and validated for specific research needs.

Isolation and Purification of this compound (Formylpteroic Acid) from Microbial Cultures

This protocol outlines a general workflow for the isolation of pteridine compounds from microbial sources like Rhizopus nigricans.

Methodology:

-

Culture Growth: Cultivate the microorganism (e.g., Rhizopus nigricans) in a suitable liquid medium under optimal growth conditions to maximize the production of folate intermediates.

-

Harvesting: Separate the microbial biomass from the culture medium by centrifugation or filtration. The supernatant will contain the secreted this compound.

-

Initial Isolation (Adsorption): Acidify the supernatant and pass it through a column packed with an adsorbent material like activated charcoal or a suitable ion-exchange resin. Pteridines will adsorb to the column matrix.

-

Elution: Wash the column with water to remove unbound impurities. Elute the adsorbed this compound using a basic solution, such as dilute aqueous ammonia or a solution of an alkali hydroxide.

-

Concentration: Concentrate the eluate containing this compound, typically under reduced pressure.

-

Purification: Further purify the concentrated extract using techniques such as preparative High-Performance Liquid Chromatography (HPLC) or gel filtration chromatography. Monitor fractions for the presence of this compound using UV absorbance.

-

Crystallization: Induce crystallization of the purified this compound from a suitable solvent system (e.g., aqueous ammonium (B1175870) acetate) to obtain light yellow platelets.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general HPLC-UV method for the quantification of this compound. Method parameters will require optimization for specific instrumentation and sample matrices.

Instrumentation and Reagents:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: Aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted)

-

Mobile Phase B: Acetonitrile or Methanol

-

This compound standard of known purity

-

Appropriate solvents for sample preparation

Chromatographic Conditions (Example):

| Parameter | Condition |

| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous buffer and organic solvent (e.g., Acetonitrile). The exact composition and gradient profile must be optimized. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | Monitor at a wavelength of maximum absorbance for this compound (to be determined experimentally, likely in the 280-360 nm range). |

| Injection Volume | 10-20 µL |

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., dilute ammonium hydroxide). Create a series of calibration standards by diluting the stock solution with the mobile phase.

-

Sample Preparation: Prepare the sample containing this compound by dissolving it in the mobile phase. If the sample is in a complex matrix, a sample clean-up step such as solid-phase extraction (SPE) may be necessary.

-

Analysis: Inject the calibration standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Conclusion

This compound, or formylpteroic acid, is a compound of significant historical and biochemical importance as a key intermediate in the folate biosynthesis pathway. While detailed modern analytical data is not extensively available, its fundamental physical and chemical properties are established. The methodologies outlined in this guide provide a foundation for researchers to isolate, identify, and quantify this molecule, enabling further investigation into its role in microbial metabolism and as a potential target for antimicrobial drug development. The provided diagrams offer a clear visualization of its biochemical context and the experimental workflows for its study.

References

An In-depth Technical Guide to Formylpteroic Acid

This guide provides a detailed overview of formylpteroic acid, a key chemical moiety related to the broader family of folates. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical and biological properties of this compound. While direct experimental data on formylpteroic acid is limited in publicly accessible literature, its properties can be inferred from closely related and well-studied derivatives.

Core Molecular Data

Formylpteroic acid is a derivative of pteroic acid, featuring a formyl group attached to the nitrogen at the 10-position (N10). This modification is a key step in the biological activation of folates, which are essential for one-carbon transfer reactions in cellular metabolism.

| Property | Value |

| Molecular Formula | C₁₅H₁₂N₆O₄ |

| Molecular Weight | Approximately 340.29 g/mol |

| Canonical SMILES | C1=CC(=CC=C1C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C=O |

| Parent Compound | Pteroic Acid (C₁₄H₁₂N₆O₃) |

Logical Workflow for Synthesis of a Formylpteroic Acid Analog

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of formylpteroic acid are not widely published. However, methodologies for related compounds provide a strong foundation for developing such protocols.

Synthesis: The synthesis of N10-formyl-5,8-dideazafolic acid, an analog of formylpteroic acid, involves a convergent approach.[1] One key fragment, 2-amino-4-hydroxyquinazoline-6-carbaldehyde, is formed through a thermally induced condensation-cyclization of 2-fluoro-5-formylbenzonitrile with guanidine carbonate, followed by acid-catalyzed hydrolysis.[1] The second fragment is an amino benzoate derivative. These two intermediates are then coupled via reductive amination to yield the final product.[1] Similar strategies could be employed for the synthesis of 10-formylpteroic acid from pteroic acid or its precursors.

Analysis: High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of folates and their derivatives. For the analysis of a related small molecule, formic acid, a C-18 column with a water mobile phase and UV detection at 250 nm has been shown to be effective.[2][3] For a larger molecule like formylpteroic acid, a reverse-phase C-18 column would likely be suitable, with the mobile phase and gradient conditions optimized to achieve adequate separation from impurities and related compounds. The UV absorbance of the pterin (B48896) ring system would allow for sensitive detection.

Biological Context and Signaling Pathways

Formylpteroic acid itself is not a major signaling molecule. Its significance lies in its position as a chemical intermediate in the broader context of folate metabolism. The formylated derivatives of tetrahydrofolate, which are derived from the reduction of folic acid (a conjugate of pteroic acid), are crucial coenzymes.

10-formyltetrahydrofolate, a downstream product, is a key donor of formyl groups in two major biosynthetic pathways:

-

Purine (B94841) Synthesis: It provides the formyl groups for the C2 and C8 positions of the purine ring.

-

Initiator Methionyl-tRNA Formation: It is required for the formylation of methionyl-tRNA in prokaryotes.

Due to this central role, there are no "signaling pathways" for formylpteroic acid in the traditional sense. Instead, its biological relevance is integrated into the metabolic network of one-carbon transfers.

Conclusion

Formylpteroic acid is a chemically and biologically significant molecule within the folate family. While it is less studied than its more complex derivatives like folic acid and tetrahydrofolate, its chemical properties and synthesis can be understood through the extensive research on these related compounds. The methodologies and principles outlined in this guide provide a solid foundation for researchers and drug development professionals working with or targeting folate metabolic pathways. Further research into the specific properties and potential applications of formylpteroic acid itself may reveal new opportunities in medicine and biochemistry.

References

The Elusive Rhizopterin: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhizopterin, also known as formylpteroic acid, is a member of the pteridine (B1203161) family of compounds and a structural component of folic acid. Historically, it was identified as a growth factor for certain bacteria. This technical guide provides a comprehensive overview of the known natural sources of this compound and the methodologies for its isolation and purification. While detailed modern protocols and quantitative yield data are scarce, this document synthesizes the available historical and related scientific literature to present a generalized workflow for its production and isolation from its primary known natural source, the fungus Rhizopus nigricans. Furthermore, this guide outlines the biosynthetic pathway of which this compound is a part and discusses the analytical techniques relevant to its purification.

Natural Sources of this compound

The primary and historically significant natural source of this compound is the fungus Rhizopus nigricans. It was first isolated from the fermentation liquors of this organism during the production of fumaric acid. While other microorganisms that synthesize folic acid will produce intermediates of the pathway, Rhizopus nigricans is the source from which this compound was originally characterized.

Table 1: Known and Potential Natural Sources of this compound

| Organism/Source | Compound | Notes |

| Rhizopus nigricans | This compound (Formylpteroic Acid) | Isolated from fumaric acid fermentation liquors. |

| Folic Acid Synthesizing Microorganisms | Formylpteroic Acid (as an intermediate) | Generally not accumulated or secreted in significant quantities. |

Due to a lack of recent studies focusing on this compound production, specific quantitative data on its yield from Rhizopus nigricans fermentation is not available in the current literature. The following table provides an overview of the yields of other metabolites from Rhizopus nigricans to offer a general perspective on its fermentation productivity.

Table 2: Reported Yields of Other Metabolites from Rhizopus nigricans Fermentation

| Metabolite | Yield | Fermentation Conditions | Reference |

| Exopolysaccharides | 0.824 mg/mL | Optimized with corn steep liquor and KH2PO4 | [1] |

Biosynthesis of this compound

This compound, or formylpteroic acid, is an intermediate in the folic acid biosynthesis pathway. This pathway is essential for the de novo synthesis of folate in many microorganisms, plants, and fungi. The pathway begins with guanosine (B1672433) triphosphate (GTP) and culminates in the production of tetrahydrofolate. This compound is formed by the formylation of pteroic acid.

Figure 1: Simplified Folic Acid Biosynthesis Pathway Highlighting this compound.

Isolation and Purification of this compound

Generalized Experimental Workflow

The isolation of this compound from a Rhizopus nigricans fermentation broth would typically involve fermentation, crude extraction, and chromatographic purification.

References

The Pteridine Core of Rhizopterin: A Technical Guide for Researchers

For Immediate Release

An In-depth Examination of the Pteridine (B1203161) Core of Rhizopterin, a Key Player in Microbial Metabolism and a Potential Target for Drug Development.

This technical guide offers a comprehensive overview of the chemical, biological, and analytical aspects of the pteridine core of this compound. Designed for researchers, scientists, and drug development professionals, this document provides a detailed exploration of its structure, biosynthesis, and biological functions, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding of this important biomolecule.

Chemical and Physical Properties of this compound

This compound, also known as formylpteroic acid, is a naturally occurring pteridine derivative. Its core structure is composed of a pyrazine (B50134) ring fused to a pyrimidine (B1678525) ring, a characteristic feature of the pteridine family. The systematic name for this compound is 4-[[(2-Amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]formylamino]benzoic acid.

| Property | Value |

| Molecular Formula | C₁₅H₁₂N₆O₄ |

| Molecular Weight | 340.29 g/mol |

| Appearance | Light yellow platelets |

| Solubility | Practically insoluble in water |

The Biosynthetic Pathway of the Pteridine Core

The biosynthesis of the pteridine core of this compound is intricately linked to the folic acid synthesis pathway. The immediate precursor to this compound is pteroic acid. The final step in the formation of this compound involves the enzymatic formylation of pteroic acid. While the specific enzyme responsible for this reaction in all organisms is not definitively established, enzymes such as glycinamide (B1583983) ribonucleotide (GAR) transformylase and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase are known to catalyze formylation reactions within the broader folate pathway and are potential candidates for this transformation.[1][2][3][4][5] Another key enzyme in related formylation processes is methionyl-tRNA formyltransferase, which utilizes 10-formyltetrahydrofolate as a formyl group donor.

Figure 1. Proposed biosynthetic pathway of this compound from GTP.

Biological Functions and Activity

As a structural analog of pteroic acid and a part of the broader folate family, the pteridine core of this compound is a potential modulator of enzymes involved in folate metabolism. This includes dihydrofolate reductase (DHFR) and folate-binding proteins (FBPs). The inhibitory potential (Ki) against DHFR and the binding affinity (Kd) to FBPs are critical parameters for understanding its biological role and for potential therapeutic applications. However, specific quantitative data for these interactions are currently limited in the public domain.

| Target | Interaction | Quantitative Data |

| Lactococcus lactis | Growth Promotion | EC₅₀: Data not readily available |

| Dihydrofolate Reductase (DHFR) | Inhibition | Kᵢ: Data not readily available |

| Folate-Binding Protein (FBP) | Binding | Kₐ: Data not readily available |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Pteridine Analysis

The analysis and purification of this compound and its precursor, pteroic acid, can be achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

-

Column: Newcrom R1 reverse-phase column.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. The addition of a small percentage of formic acid to the mobile phase can improve peak shape and is compatible with mass spectrometry detection.

-

Detection: UV absorbance at a wavelength determined by the absorbance maxima of this compound.

Figure 2. General workflow for the HPLC analysis of pteridines.

Mass Spectrometry (MS) for Structural Confirmation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the definitive identification and quantification of this compound in complex biological samples.

Methodology:

-

Ionization: Electrospray ionization (ESI) is commonly used for pteridine compounds.

-

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is recommended for accurate mass measurements.

-

Fragmentation: Collision-induced dissociation (CID) can be used to generate characteristic fragment ions for structural confirmation. The use of formic acid in the mobile phase can enhance ionization in positive ion mode.

Enzymatic Synthesis of this compound

An in vitro enzymatic synthesis of this compound can be performed to produce the compound for further study.

Protocol Outline:

-

Reaction Mixture: Prepare a buffered solution (e.g., Tris-HCl, pH 7.5-8.0) containing pteroic acid as the substrate.

-

Formyl Donor: Add a suitable formyl donor, such as 10-formyltetrahydrofolate.

-

Enzyme: Introduce a purified formyltransferase enzyme (e.g., GAR transformylase or a commercially available enzyme with similar activity).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

-

Quenching and Analysis: Stop the reaction and analyze the formation of this compound using HPLC or LC-MS/MS as described above.

Figure 3. Workflow for the enzymatic synthesis of this compound.

Conclusion and Future Directions

The pteridine core of this compound represents a fascinating area of study with implications for microbial physiology and drug discovery. While its fundamental structure and biosynthetic origins are understood, a significant opportunity exists to further elucidate the specific enzymatic machinery involved in its synthesis and to quantify its interactions with key biological targets. The experimental protocols outlined in this guide provide a foundation for researchers to pursue these investigations, which could ultimately lead to the development of novel antimicrobial agents or other therapeutic interventions targeting the folate pathway. Further research is warranted to isolate and characterize the specific formyltransferase(s) responsible for this compound biosynthesis and to determine the precise quantitative biological activity of this important pteridine derivative.

References

- 1. Phosphoribosylglycinamide formyltransferase - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. Crystal structures of human GAR Tfase at low and high pH and with substrate beta-GAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Human Glycinamide Ribonucleotide Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Rhizopterin: A Detailed Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Application Note

Rhizopterin, also known as N10-formylpteroic acid, is a crucial molecule in the folic acid metabolic pathway. Its synthesis in a laboratory setting is of significant interest for various research applications, including the study of folate-dependent enzymes, the development of antifolate drugs, and as a standard in metabolic research. This document provides a detailed overview of the laboratory synthesis of this compound, focusing on a common and effective two-step process: the preparation of the precursor pteroic acid from folic acid, followed by its formylation to yield this compound.

The synthesis of pteroic acid is typically achieved through the microbial or enzymatic cleavage of the glutamic acid moiety from folic acid. This method is favored for its specificity and relatively mild reaction conditions. Subsequently, the isolated pteroic acid is formylated at the N10 position. While various formylating agents can be employed, this guide will detail a direct formylation approach.

This document outlines the necessary protocols, quantitative data, and visual representations of the synthesis workflow to aid researchers in successfully producing this compound in the lab.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two main stages of this compound synthesis, providing a clear comparison of expected outcomes.

| Step | Reaction | Starting Material | Key Reagents/Method | Typical Yield (%) | Purity (%) | Reference |

| 1 | Pteroic Acid Preparation | Folic Acid | Pseudomonas sp. (ATCC 29861) | Not specified | Substantially free of folic acid | [1][2] |

| 2 | N10-Formylation | Pteroic Acid | Formic acid | Not specified | High | [3] |

Note: Specific yields and purities can vary depending on the reaction scale, purity of starting materials, and optimization of reaction and purification conditions.

Experimental Protocols

Step 1: Preparation of Pteroic Acid from Folic Acid via Microbial Cleavage

This protocol details the preparation of pteroic acid from folic acid using Pseudomonas species, as it is a well-documented method.

Materials:

-

Folic Acid

-

Pseudomonas sp. (e.g., ATCC 29861)

-

Culture Medium:

-

KH2PO4: 3.0 g/L

-

K2HPO4: 5.5 g/L

-

MgSO4·7H2O: 6.0 g/L

-

CaCl2: 400 mg/L

-

FeSO4·7H2O: 300 mg/L

-

MnSO4·H2O: 90 mg/L

-

MoNa2O4·H2O: 90 mg/L

-

Fertilizer for hydroponics: 30 ml/L

-

-

2 N NaOH solution

-

Diluted Phosphoric Acid

-

Deionized Water

-

TLC plates (cellulose F)

-

Developing solvent: 1:10 Ammonia solution in water

Procedure:

-

Culture Preparation: Prepare the culture medium according to the specified concentrations and sterilize it. Inoculate the medium with Pseudomonas sp. and allow for initial growth.

-

Reaction Setup: In a suitable reaction vessel (e.g., a large basin), combine 5 L of water with 400 ml of the culture medium. Add 75 g of folic acid and a small amount of the bacterial culture.[1]

-

Incubation: Maintain the reaction mixture at a temperature above 15°C in a dark place, as folic acid is light-sensitive.[1]

-

pH Adjustment and Aeration: Stir the solution every three days to ensure adequate oxygen supply for the bacteria. Monitor the pH and maintain it between 7.3 and 8.0 by adding 2 N NaOH or diluted phosphoric acid as needed.[1]

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A small, filtered sample is diluted with water and spotted on a cellulose (B213188) TLC plate. The plate is developed using a 1:10 ammonia-water solution. The spots can be visualized under UV light. The reaction is complete when the pH no longer increases, which may take approximately 6 weeks.[1]

-

Isolation of Crude Pteroic Acid: Pteroic acid is sparingly soluble and will precipitate out of the solution. Filter the reaction mixture to collect the crude pteroic acid. The filtration may be slow.[1]

-

Purification:

-

Wash the filter cake with 1.5 L of water and dry it in a vacuum desiccator over NaOH.[1]

-

Recrystallization from HCl: Suspend the crude pteroic acid in a solution of 2.1 L of water and 1.8 L of 32% HCl, and heat to boiling. Cool the solution in an ice bath to precipitate the purified pteroic acid. Filter the precipitate and wash with cold 2 N HCl.[1]

-

Recrystallization as Sodium Salt: For further purification, dissolve the pteroic acid in water by adding 4N NaOH to a pH of about 13.0. Filter the solution and then slowly add 20% HCl to the filtrate to a pH of 8.1 to precipitate the pteroic acid, leaving folic acid in the solution.[1]

-

Step 2: N10-Formylation of Pteroic Acid to Synthesize this compound

This protocol describes the direct formylation of pteroic acid.

Materials:

-

Pteroic Acid (prepared in Step 1)

-

Formic Acid (or other formylating agents like ethyl formate)

-

Suitable solvent (e.g., excess formic acid or an alcoholic solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend the purified pteroic acid in a suitable solvent. An excess of formic acid can serve as both the reactant and the solvent.[3]

-

Formylation Reaction: Heat the reaction mixture under reflux. The reaction time will depend on the specific conditions and scale and should be monitored by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture. The this compound may precipitate upon cooling. If necessary, remove the excess formic acid under reduced pressure.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system. The choice of solvent will depend on the solubility characteristics of this compound and any remaining impurities.

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound from folic acid.

Caption: Overall workflow for the two-step synthesis of this compound.

Logical Relationship of Components

This diagram shows the structural relationship between the key molecules in the synthesis.

References

Application Notes and Protocols for the Quantification of Rhizopterin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizopterin, also known as formylpteroic acid, is a pteridine (B1203161) derivative that plays a role as a folic acid factor. Accurate quantification of this compound in biological matrices is crucial for understanding its physiological functions, metabolic pathways, and for potential applications in drug development and clinical research. These application notes provide detailed protocols for the quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2][3][4]

Analytical Techniques for this compound Quantification

LC-MS/MS is the method of choice for the reliable quantification of this compound and other pteridines in complex biological fluids due to its high selectivity and sensitivity.[1][2][3] The methodology involves sample preparation to isolate the analyte from the matrix, chromatographic separation, and detection by mass spectrometry.

Key Performance Characteristics of LC-MS/MS Methods for Pteridine Analysis

The validation of any analytical method is critical to ensure reliable and reproducible results. The following table summarizes typical performance characteristics for the quantification of pteridines, including this compound, in biological samples based on published literature for structurally related compounds.[3][5][6][7]

| Parameter | Typical Performance | Reference |

| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL | [3][6] |

| Linearity (R²) | > 0.99 | [5][8][9] |

| Intra-day Precision (%RSD) | < 15% | [6][10] |

| Inter-day Precision (%RSD) | < 15% | [6][10] |

| Accuracy (% Recovery) | 85 - 115% | [7][10] |

| Matrix Effect | Monitored and minimized | [10] |

| Stability | Assessed under various conditions | [11] |

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a method for the extraction and quantification of this compound from human plasma.

1. Materials and Reagents

-

This compound analytical standard

-

Stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound)

-

Human plasma (K2-EDTA)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (LC-MS grade)[12]

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Sample Preparation: Solid Phase Extraction (SPE)

-

Pre-treatment: Thaw plasma samples on ice. To 200 µL of plasma, add 20 µL of internal standard solution and 400 µL of 1% formic acid in water. Vortex for 30 seconds.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute this compound and the internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

3. LC-MS/MS Conditions

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 3 µm particle size) is suitable for separation.[13]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.[13]

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-7 min: 95% B

-

7.1-10 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions:

-

This compound: [M+H]⁺ → fragment ion (To be determined by direct infusion of the standard)

-

Internal Standard: [M+H]⁺ → fragment ion (To be determined by direct infusion of the standard)

-

4. Data Analysis and Quantification

-

Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: High-Throughput Quantification of this compound in Serum using Protein Precipitation

This protocol offers a faster, high-throughput alternative for sample preparation.

1. Materials and Reagents

-

This compound analytical standard

-

Stable isotope-labeled internal standard

-

Human serum

-

Acetonitrile (HPLC grade) with 0.1% formic acid

2. Sample Preparation: Protein Precipitation

-

To 100 µL of serum in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard and 0.1% formic acid.

-

Vortex vigorously for 1 minute to precipitate the proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and inject a portion directly into the LC-MS/MS system or evaporate and reconstitute in the initial mobile phase for improved sensitivity.

3. LC-MS/MS Conditions

-

The LC-MS/MS conditions would be similar to those described in Protocol 1. Optimization of the gradient may be required to ensure adequate separation from any remaining matrix components.

Visualization of Workflow and Metabolic Context

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in a biological sample using LC-MS/MS.

Caption: General workflow for this compound quantification.

This compound in the Folate Biosynthesis Pathway

This compound (formylpteroic acid) is an intermediate in the biosynthesis of folate. The following diagram illustrates a simplified representation of the folate synthesis pathway, highlighting the position of this compound.

Caption: Simplified folate biosynthesis pathway.

Disclaimer: The dashed lines in the folate biosynthesis pathway indicate a plausible but not definitively established role for this compound as a direct intermediate in all organisms. Further research is needed to fully elucidate its specific enzymatic conversions.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. LC-MS/MS methods for direct measurement of sepiapterin and tetrahydrobiopterin in human plasma and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Detection of tetrahydrobiopterin by LC-MS/MS in plasma from multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pterin Profiling in Serum, Dried Blood Spot, and Urine Samples Using LC-MS/MS in Patients with Inherited Hyperphenylalaninemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of an HPLC-MS method for the determination of natural pteridines in tomato samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Simultaneous measurement of folate cycle intermediates in different biological matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Rhizopterin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizopterin, a pteridine (B1203161) derivative, is a key compound in the metabolic pathways of various microorganisms, including soil bacteria of the genus Rhizobium. Accurate and sensitive quantification of this compound is crucial for understanding bacterial physiology, folate metabolism, and its potential role in symbiotic nitrogen fixation. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the separation and quantification of this compound in complex biological matrices. This application note provides a detailed protocol for the analysis of this compound using reversed-phase HPLC with UV or fluorescence detection.

Principle

This method utilizes a reversed-phase HPLC system to separate this compound from other components in a sample matrix. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The concentration of this compound is then determined by detecting its characteristic UV absorbance or fluorescence.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interferences and ensure the stability of pteridines, which can be sensitive to oxidation.

For Bacterial Culture Supernatants:

-

Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

-

Supernatant Collection: Carefully collect the supernatant containing the secreted this compound.

-

Protein Precipitation: To remove proteins that can interfere with the analysis, add an equal volume of cold acetonitrile (B52724) or methanol (B129727) to the supernatant. Vortex vigorously and incubate at -20°C for 30 minutes.

-

Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Stabilization: For enhanced stability of reduced pteridines, consider adding a stabilizing agent like dithiothreitol (B142953) (DTT) to the final extract at a concentration of 0.1% (w/v).

For Solid Samples (e.g., soil, plant nodules):

-

Extraction: Homogenize the solid sample in an extraction buffer (e.g., phosphate (B84403) buffer, pH 6.8) containing an antioxidant such as ascorbic acid (0.2% w/v).

-

Sonication: Sonicate the homogenate on ice to ensure complete cell lysis and extraction of this compound.

-